2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazine N-oxides.
Reduction: Reduction of the oxadiazine ring to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the diphenyl groups.
6,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the ethyl group.
4H-1,3,4-Oxadiazin-5(6H)-one: Lacks both the ethyl and diphenyl groups.
Uniqueness
2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both ethyl and diphenyl groups, which may confer specific chemical and biological properties not found in its simpler analogs.
Properties
CAS No. |
919110-44-4 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C17H16N2O2/c1-2-15-18-19-16(20)17(21-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
NXCAEWKJJCJGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.